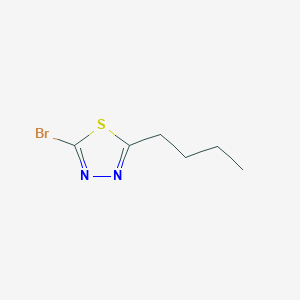

2-Bromo-5-butyl-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2S |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

2-bromo-5-butyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C6H9BrN2S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3 |

InChI Key |

IWUWPHWWQYZIQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Reactivity at the Bromine Moiety (C-Br Bond)

The carbon-bromine bond in 2-bromo-5-butyl-1,3,4-thiadiazole (B6148345) is the primary site for a variety of synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 1,3,4-thiadiazole (B1197879) ring enhances the electrophilicity of the C2 carbon, making the attached bromine atom a good leaving group.

The bromine atom at the 2-position of the 1,3,4-thiadiazole ring is readily displaced by a range of nucleophiles. nih.gov This reactivity is attributed to the electron-deficient nature of the carbon atom to which it is attached, a consequence of the inductive effects of the adjacent nitrogen and sulfur atoms within the ring. chemicalbook.com Halogenated 1,3,4-thiadiazoles are valuable intermediates because the halogen is easily substituted by nucleophiles. nih.gov

For instance, reactions with amines, thiols, and alkoxides can introduce new functional groups at this position. The ease of these reactions makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net In a related example, 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govchemicalbook.combu.edu.egthiadiazole) undergoes selective nucleophilic substitution with morpholine (B109124) to yield mono- and bis-substituted products depending on the reaction conditions. researchgate.net

| Nucleophile | Product Type | Reaction Conditions |

| Amines (e.g., morpholine) | 2-Amino-5-butyl-1,3,4-thiadiazole derivatives | Varies (e.g., room temperature or reflux in solvents like DCM, MeCN, DMF) researchgate.net |

| Thiols | 2-Thioether-5-butyl-1,3,4-thiadiazole derivatives | Often requires a base to deprotonate the thiol |

| Alkoxides | 2-Alkoxy-5-butyl-1,3,4-thiadiazole derivatives | Typically performed in the corresponding alcohol as solvent |

Table 1: Examples of Nucleophilic Substitution Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiadiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. lookchem.commdpi.com It is a widely used method for creating biaryl structures. mdpi.com For example, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) has been successfully coupled with various boronic acids using a Pd(PPh₃)₄ catalyst. lookchem.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.comnih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromo-thiadiazole with an organostannane reagent, catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups. While specific examples for this compound are not prevalent, the reactivity of similar bromo-heterocycles suggests its applicability. nih.govresearchgate.net

Sonogashira Coupling: This coupling reaction forms a C-C bond between the bromo-thiadiazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing alkynyl-substituted heterocycles. nih.gov The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

| Coupling Reaction | Reagent | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) | 2-Aryl/vinyl-5-butyl-1,3,4-thiadiazole |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl/vinyl-5-butyl-1,3,4-thiadiazole |

| Sonogashira | R-C≡CH | Pd catalyst + Cu(I) co-catalyst + Base | 2-Alkynyl-5-butyl-1,3,4-thiadiazole |

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Direct C-H arylation and alkenylation reactions have emerged as more atom-economical alternatives to traditional cross-coupling methods. These reactions involve the direct coupling of a C-H bond with an aryl or vinyl halide. While specific studies on this compound are limited, research on related thiadiazole systems demonstrates the feasibility of this approach. For instance, palladium-catalyzed direct C-H arylation of benzo[1,2-d:4,5-d′]bis( nih.govchemicalbook.combu.edu.egthiadiazole) with bromoarenes has been shown to be a powerful tool for forming C-C bonds. nih.govnih.gov This suggests that the C-H bonds on the butyl group of this compound could potentially undergo such direct functionalization.

Reactivity of the Butyl Substituent

The butyl group attached to the 1,3,4-thiadiazole ring is an aliphatic chain that can also be a target for chemical modification, although it is generally less reactive than the C-Br bond.

While the 1,3,4-thiadiazole ring itself is relatively stable, the alkyl substituent can undergo functionalization reactions typical of alkanes.

Oxidation: Under controlled conditions, the butyl group could be oxidized to introduce hydroxyl or carbonyl functionalities. However, the reaction conditions must be carefully chosen to avoid degradation of the heterocyclic ring.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the butyl chain, creating a new site for further synthetic modifications. The regioselectivity of this reaction would depend on the stability of the resulting radical intermediates. It has been noted that undesired oxidation or halogenation events can be a limitation in some synthetic methods involving thiadiazoles. acs.orgnih.gov

Electrophilic and Nucleophilic Behavior of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.com This electronic character dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: Due to the low electron density at the carbon atoms, electrophilic substitution on the unsubstituted 1,3,4-thiadiazole ring is generally not possible. nih.gov However, the nitrogen atoms, being more electron-rich, are the preferential sites for electrophilic attack, leading to N-alkylation or N-acylation to form 1,3,4-thiadiazolium salts. bu.edu.eg The presence of electron-donating groups can facilitate electrophilic substitution reactions. chemicalbook.com

Nucleophilic Attack: The carbon atoms at the 2- and 5-positions are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com This is particularly true if a good leaving group, such as a bromine atom, is present. nih.gov In the absence of a leaving group, strong nucleophiles can lead to ring-opening reactions. nih.govbu.edu.eg

Nucleophilic Attack on Ring Carbon Atoms (e.g., C-Acylation, Substitution)

The carbon atom at the 2-position of the thiadiazole ring, bonded to the bromine atom, is highly susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the bromine atom and the adjacent sulfur and nitrogen atoms, which polarizes the C-Br bond. Consequently, the bromine atom can be displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

The bromine atom on the thiadiazole ring can be readily substituted by various nucleophiles. For instance, studies on analogous bromo-substituted benzo-bis-thiadiazoles have shown successful aromatic nucleophilic substitution reactions with amines and thio-compounds. mdpi.com It is expected that this compound would react similarly with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding 2-substituted-5-butyl-1,3,4-thiadiazoles. The reactivity in these SNAr reactions is enhanced by the electron-deficient nature of the thiadiazole ring. nih.gov

Cross-Coupling Reactions:

The C-Br bond also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position. For example, the 4,8-dibromo derivative of benzo[1,2-d:4,5-d']bis( mdpi.commdpi.comacs.orgthiadiazole) has been shown to undergo selective mono- and bis-arylation via Suzuki-Miyaura and Stille reactions. mdpi.com This suggests that this compound would be a suitable substrate for similar transformations.

Table 1: Potential Nucleophilic Substitution and Cross-Coupling Reactions

| Reaction Type | Reagent | Potential Product |

| Amination | R-NH2 | 2-Amino-5-butyl-1,3,4-thiadiazole derivative |

| Thiolation | R-SH | 2-Thio-5-butyl-1,3,4-thiadiazole derivative |

| Suzuki Coupling | Ar-B(OH)2 | 2-Aryl-5-butyl-1,3,4-thiadiazole |

| Stille Coupling | Ar-Sn(R)3 | 2-Aryl-5-butyl-1,3,4-thiadiazole |

Radical Halogenation and Other Radical Processes

While ionic reactions are more common for this class of compounds, radical reactions can also occur, particularly on the butyl side chain. Radical halogenation, initiated by light or a radical initiator, would likely lead to the substitution of hydrogen atoms on the butyl group. The position of halogenation would depend on the relative stability of the resulting carbon radicals.

Chemo- and Regioselectivity in Multi-Substituted Thiadiazole Reactions

In reactions involving multi-substituted thiadiazoles, chemo- and regioselectivity are critical considerations. For this compound, the primary site for nucleophilic attack is the carbon atom bearing the bromine atom. In electrophilic reactions, while the nitrogen atoms are potential sites, the butyl group can also undergo reaction under certain conditions. The choice of reagents and reaction conditions can be tailored to favor one reaction pathway over another. For instance, in cross-coupling reactions, the catalyst and ligand system can be optimized to achieve selective substitution at the C-Br bond without affecting other parts of the molecule. The principles of chemo- and regioselectivity observed in the synthesis of substituted thiazoles, which often involve controlling the reactivity of different functional groups, can be applied to predict and control the outcomes of reactions with this compound. acs.orgnih.govnih.gov

Formation of Diazonium Salts from Amino-Bromothiadiazole Intermediates

The bromine atom in this compound can be replaced by an amino group through nucleophilic substitution. The resulting 2-amino-5-butyl-1,3,4-thiadiazole can then be converted to a diazonium salt. This is typically achieved by treating the amino compound with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures. orgoreview.commasterorganicchemistry.com

The resulting diazonium salt is a valuable intermediate because the diazonium group (-N2+) is an excellent leaving group (as N2 gas). This allows for the introduction of a wide range of substituents through Sandmeyer and related reactions. masterorganicchemistry.com The stability of diazonium salts derived from heteroaromatic amines can vary, but they are generally useful synthetic intermediates. rsc.org For example, the diazonium salt of an aminobenzoic acid can be sensitive to nucleophilic attack by water, leading to hydroxylation as a competing process in Sandmeyer reactions. scirp.org

Table 2: Potential Reactions of Diazonium Salts Derived from 2-Amino-5-butyl-1,3,4-thiadiazole

| Reaction Name | Reagent | Potential Product |

| Sandmeyer (Halogenation) | CuCl/HCl, CuBr/HBr | 2-Chloro/Bromo-5-butyl-1,3,4-thiadiazole |

| Sandmeyer (Cyanation) | CuCN | 2-Cyano-5-butyl-1,3,4-thiadiazole |

| Schiemann Reaction | HBF4, then heat | 2-Fluoro-5-butyl-1,3,4-thiadiazole |

| Hydroxylation | H2O, heat | 2-Hydroxy-5-butyl-1,3,4-thiadiazole |

The ability to form diazonium salts from amino-bromothiadiazole intermediates significantly expands the synthetic utility of the this compound scaffold, providing access to a diverse array of functionalized thiadiazole derivatives.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural framework of 2-Bromo-5-butyl-1,3,4-thiadiazole (B6148345). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the signals for the butyl group are expected in the aliphatic region. The terminal methyl (CH₃) protons would likely appear as a triplet around 0.9-1.0 ppm. The two methylene (B1212753) (CH₂) groups adjacent to each other would produce signals in the 1.3-1.8 ppm range, likely as complex multiplets. The methylene group directly attached to the thiadiazole ring is expected to be the most deshielded, appearing as a triplet further downfield, estimated around 2.9-3.1 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For the butyl group, the terminal methyl carbon would resonate at approximately 13-14 ppm. The internal methylene carbons would appear in the 22-35 ppm range. The carbon atom of the thiadiazole ring bonded to the butyl group (C5) is expected around 170-175 ppm, while the carbon atom bonded to the bromine (C2) would be significantly affected by the halogen's electronegativity and is anticipated to appear in the range of 150-155 ppm. For comparison, the related compound 2-amino-5-tert-butyl-1,3,4-thiadiazole shows characteristic signals for the tert-butyl group.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish the connectivity between the protons of the butyl chain, confirming the -CH₂-CH₂-CH₂-CH₃ sequence. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This would definitively link the butyl group to the C5 position of the thiadiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-Br | - | ~150-155 |

| C5-CH₂ | ~2.9-3.1 (t) | ~30-35 |

| -CH₂- | ~1.6-1.8 (m) | ~28-32 |

| -CH₂- | ~1.3-1.5 (m) | ~22-25 |

| -CH₃ | ~0.9-1.0 (t) | ~13-14 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, characteristic C-H stretching vibrations for the butyl group are expected in the 2850-2960 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring typically appears around 1600-1650 cm⁻¹. The C-S bond vibration may be observed in the 700-800 cm⁻¹ range. The spectrum for the analogous compound 2-amino-5-tert-butyl-1,3,4-thiadiazole shows absorbances in these characteristic regions.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Heterocyclic systems like 1,3,4-thiadiazoles typically exhibit absorption maxima corresponding to π-π* transitions. For this compound, one would expect absorption bands in the UV region, likely between 250-300 nm, which is characteristic of the thiadiazole chromophore.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is vital for determining the molecular weight and fragmentation pattern of a compound.

MS: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass is 219.96698 Da. Common fragmentation pathways would involve the loss of the butyl group or cleavage of the thiadiazole ring.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₆H₉BrN₂S, by distinguishing it from other possible formulas with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 220.97426 |

| [M+Na]⁺ | 242.95620 |

| [M-H]⁻ | 218.95970 |

Data sourced from PubChemLite predictions.

Elemental Analysis for Compositional Verification (CHN, S, Br)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. Further analysis would be required to quantify sulfur and bromine content. The experimentally determined percentages are compared with the calculated theoretical values for the proposed formula, C₆H₉BrN₂S, to verify the empirical formula and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₆H₉BrN₂S)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 32.58% |

| Hydrogen | H | 1.008 | 4.10% |

| Bromine | Br | 79.904 | 36.14% |

| Nitrogen | N | 14.007 | 12.67% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC: Gas chromatography can be used to assess the purity of this compound, provided it is sufficiently volatile and thermally stable. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of the compound and any potential impurities.

HPLC: High-Performance Liquid Chromatography is a versatile technique for the purification and purity analysis of a wide range of organic compounds. For thiadiazole derivatives, reverse-phase HPLC is commonly employed. A suitable method for this compound would likely use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by the percentage of the total peak area corresponding to the main compound peak detected by a UV detector.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state conformation of a molecule.

As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, and precise atomic coordinates are not available.

However, based on crystallographic studies of analogous 2-bromo-5-substituted-1,3,4-thiadiazoles, a hypothetical crystal structure can be inferred. It is anticipated that the 1,3,4-thiadiazole (B1197879) ring would be essentially planar. The butyl group, with its conformational flexibility, would likely exhibit some degree of disorder within the crystal lattice. Key structural parameters that would be determined from such an analysis are presented in the table below, with values estimated based on known structures of similar compounds.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-S Bond Length | ~1.72 Å |

| C=N Bond Length | ~1.29 Å |

| N-N Bond Length | ~1.38 Å |

Advanced Characterization Techniques (e.g., In Situ/In Operando Methods for Reaction Monitoring)

The dynamic study of chemical reactions as they occur is made possible through the use of in situ and in operando spectroscopic techniques. These methods provide real-time information on the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction outcome.

For the synthesis and subsequent reactions of this compound, several advanced analytical methods could be employed for reaction monitoring. There are currently no specific published studies detailing the use of in situ or in operando methods for this particular compound. However, the application of such techniques is well-established in heterocyclic chemistry.

For instance, the synthesis of this compound, which would likely involve the cyclization of a thiosemicarbazide (B42300) derivative followed by bromination, could be monitored using techniques such as in situ Fourier Transform Infrared (FTIR) or Raman spectroscopy. These methods would allow for the tracking of key vibrational modes associated with the starting materials, intermediates, and the final product.

The table below outlines potential in situ/in operando techniques and the type of information they could yield for the study of this compound.

Table 2: Potential In Situ/In Operando Techniques for the Study of this compound

| Technique | Information Obtainable |

|---|---|

| In Situ FTIR | Monitoring of carbonyl and N-H stretches during cyclization. |

| In Situ Raman | Tracking of S-C and C-Br bond formation. |

| In Situ NMR | Identification of reaction intermediates and determination of reaction kinetics. |

The application of these advanced analytical methodologies would provide a more profound understanding of the chemical behavior of this compound, from its static solid-state structure to its dynamic reactive transformations.

Theoretical and Computational Investigations of 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For a molecule like 2-Bromo-5-butyl-1,3,4-thiadiazole (B6148345), DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach for geometry optimization and subsequent property calculations. acs.org This level of theory has been shown to provide a good balance between computational cost and accuracy for a range of organic molecules, including thiadiazole derivatives. uni.lu

Electronic Structure and Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO Gap)

The electronic landscape of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate the molecule's reactivity and electronic properties.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be distributed over the electron-rich thiadiazole ring and the sulfur atom, while the LUMO would likely be centered on the ring and the electron-withdrawing bromine atom. The butyl group, being an electron-donating alkyl chain, would have a modest influence on the electronic distribution. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic stability.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and based on typical DFT calculation results for similar substituted 1,3,4-thiadiazoles.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV absorption)

Computational chemistry provides the means to predict various spectroscopic signatures of a molecule before its synthesis or experimental analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure. For this compound, distinct signals would be predicted for the butyl chain protons and carbons, as well as for the carbon atoms of the thiadiazole ring. uni.lu

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For the title compound, characteristic vibrational frequencies would be expected for the C-H bonds of the butyl group, the C=N and C-S bonds within the thiadiazole ring, and the C-Br bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The longest wavelength absorption band typically corresponds to the HOMO -> LUMO transition. The predicted absorption maximum (λ_max) provides insight into the electronic conjugation and color properties of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value Range |

| ¹³C NMR | Thiadiazole Ring Carbons | 150-170 ppm |

| ¹H NMR | Butyl Group (α-CH₂) | 2.8-3.2 ppm |

| IR | C=N Stretch | 1600-1650 cm⁻¹ |

| IR | C-Br Stretch | 550-650 cm⁻¹ |

| UV-Vis (TD-DFT) | λ_max (HOMO-LUMO) | 250-300 nm |

Note: These are representative values based on known spectroscopic data for bromo- and alkyl-substituted thiadiazoles.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface.

Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP would likely show a region of high negative potential around the nitrogen atoms of the thiadiazole ring, due to the lone pairs of electrons. The area around the bromine atom would also exhibit some negative potential, while the hydrogen atoms of the butyl group and the region opposite the C-Br bond (a phenomenon known as a σ-hole) might show positive potential. This analysis helps in understanding intermolecular interactions and the sites for potential chemical reactions.

Reactivity and Reaction Mechanism Predictions

Beyond static properties, computational chemistry can be employed to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of their reactions.

Computational Studies on Reaction Pathways and Transition States

By mapping the potential energy surface, computational methods can elucidate the mechanisms of chemical reactions. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, a key area of interest would be nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Computational studies could model the reaction pathway, determining whether it proceeds via a Meisenheimer-like intermediate or a concerted mechanism. Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic transformations.

Modeling of Intermolecular Interactions and Non-Covalent Forces

The way molecules interact with each other governs their physical properties in the condensed phase (e.g., melting point, boiling point, solubility) and their ability to bind to biological targets. These interactions are primarily non-covalent, including hydrogen bonds, halogen bonds, and van der Waals forces.

In the case of this compound, the bromine atom could participate in halogen bonding, acting as a halogen bond donor. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. Computational models, such as the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, can be used to identify and quantify these interactions in dimers or larger clusters of the molecule. acs.org This provides a deeper understanding of the supramolecular chemistry of the compound.

Structure-Property Relationship (SPR) Studies in Chemical Contexts

The structural arrangement of this compound, featuring a central 1,3,4-thiadiazole (B1197879) ring with bromo and butyl substituents at the 2 and 5 positions, respectively, dictates its electronic and steric landscape. A detailed examination of these substituents is crucial for a comprehensive understanding of the molecule's behavior.

Impact of Butyl and Bromo Substituents on Electronic and Steric Parameters

The butyl and bromo substituents exert distinct and somewhat opposing electronic and steric influences on the 1,3,4-thiadiazole core. The 1,3,4-thiadiazole ring itself is known to be electron-deficient. researchgate.net

Conversely, the butyl group at the 5-position is an alkyl group that has an electron-donating inductive effect (+I). This effect can partially counteract the electron-withdrawing nature of the bromo substituent and the thiadiazole ring. From a steric perspective, the n-butyl group is a flexible chain that can adopt various conformations, influencing how the molecule interacts with its environment. Its bulkiness can also shield adjacent parts of the molecule.

A summary of the anticipated effects of these substituents is presented in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromo | 2 | Electron-withdrawing (-I) | Moderate bulk, increases polarizability |

| Butyl | 5 | Electron-donating (+I) | Flexible, can be sterically hindering |

Prediction of Physical and Chemical Attributes (e.g., Liposolubility, pKa)

Computational methods can provide valuable predictions for the physicochemical properties of this compound.

Liposolubility: A key descriptor for liposolubility is the partition coefficient, often expressed as logP. The predicted XlogP for this compound is 3.1, which suggests a significant degree of lipophilicity. uni.lu This is primarily attributed to the presence of the nonpolar n-butyl chain.

pKa: The pKa value is indicative of the acidity or basicity of a compound. The 1,3,4-thiadiazole ring is weakly basic due to the presence of nitrogen atoms with lone pairs of electrons. However, the strong electron-withdrawing effect of the bromo substituent is expected to significantly reduce the basicity of the thiadiazole ring, resulting in a low pKa value for its conjugate acid. The electron-donating butyl group will have a smaller, opposing effect, slightly increasing the basicity compared to a molecule with only the bromo substituent.

A table of predicted and inferred physicochemical properties is provided below.

| Property | Predicted/Inferred Value | Primary Influencing Factors |

| Liposolubility (XlogP) | 3.1 uni.lu | n-Butyl group |

| pKa (of conjugate acid) | Low | Strong electron-withdrawing effect of the bromo group |

Advanced Computational Methodologies

To gain a more dynamic and quantitative understanding of this compound, advanced computational techniques such as Molecular Dynamics simulations and Quantitative Structure-Activity/Property Relationship studies are invaluable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific Molecular Dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational method offers a powerful approach to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation could elucidate the conformational dynamics of the n-butyl chain. This would involve analyzing the torsional angles within the butyl group to identify the most stable conformations and the energy barriers between them. Such simulations could also model the molecule's behavior in different solvent environments, providing a deeper understanding of its solubility and aggregation tendencies.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) beyond Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their activity or properties. researchgate.net While often used in drug discovery, these methods can also be applied to predict a wide range of physicochemical properties beyond biological efficacy. researchgate.netnih.gov

A QSAR/QSPR study for a series of 2-bromo-5-alkyl-1,3,4-thiadiazoles, including this compound, could be developed to predict properties such as boiling point, vapor pressure, or chromatographic retention times. This would involve calculating a variety of molecular descriptors for each compound in the series, including:

Topological descriptors: Which describe the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO and LUMO energies. researchgate.net

Steric descriptors: Like molecular volume and surface area.

By establishing a mathematical relationship between these descriptors and the property of interest, a predictive model can be built. Such a model would be a valuable tool for estimating the properties of new, unsynthesized derivatives in this chemical class.

Role of 2 Bromo 5 Butyl 1,3,4 Thiadiazole As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-bromo-5-butyl-1,3,4-thiadiazole (B6148345) scaffold is an excellent starting point for synthesizing intricate heterocyclic systems. The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring, combined with the versatility of the bromo substituent, allows for a range of chemical transformations. nih.gov

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The 2-bromo-1,3,4-thiadiazole (B1273722) moiety can be strategically manipulated to build fused ring systems. For instance, related 2-amino-5-bromo-1,3,4-thiadiazoles are known to react with α-bromo ketones to construct fused imidazo[2,1-b] nih.govuni.lunih.govthiadiazole systems. sigmaaldrich.com This suggests a viable pathway where the bromo group of this compound could first be converted to a nucleophilic group (e.g., an amino or thiol group) which then participates in an intramolecular or intermolecular cyclization to form a new ring fused to the thiadiazole core.

Furthermore, the nitrogen atoms within the thiadiazole ring can act as nucleophiles or bases to facilitate cyclization reactions, leading to the formation of polycyclic aromatic systems. The rearrangement of 1,2,4-triazole (B32235) systems to 1,3,4-thiadiazole systems under basic conditions highlights the dynamic nature of these heterocycles and their potential for skeletal reorganization to form fused structures. researchgate.net

The bromine atom on the this compound is a key functional handle for palladium-catalyzed cross-coupling reactions, a powerful method for C-C and C-heteroatom bond formation. This allows for the direct linkage of the thiadiazole core to other aromatic or heteroaromatic rings, enabling the synthesis of complex, multi-ring systems.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and direct C-H arylation reactions. nih.govuzh.ch For example, the Suzuki-Miyaura coupling of a bromo-thiadiazole derivative with various boronic acids is a highly efficient method for creating biaryl and hetero-biaryl structures. nih.gov The reaction conditions are typically mild and tolerant of a wide range of functional groups, making this a robust strategy for molecular elaboration. Research on related brominated benzothiadiazoles has shown successful Suzuki and Stille couplings with various (hetero)aryl boronic acids and stannanes, respectively, to produce compounds with extended π-conjugated systems. nih.gov

| Reaction Type | Catalyst/Ligand | Base | Solvent | Coupling Partner Example | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)₂/Xantphos | N-Methylmorpholine (NMM) | - | Phenylboronic acid | 5-Phenyl-1,3,4-thiadiazole derivative | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | - | Thiophene pinacolate ester | Thienyl-substituted benzothiadiazole | nih.gov |

| Stille Coupling | PdCl₂(PPh₃)₂ | - | Toluene | Thienyltributyl stannane | Thienyl-substituted benzothiadiazole | nih.gov |

| C-H Arylation | Pd(OAc)₂ | K-pivalate | Toluene | 2-Bromothiophene | Thienyl-substituted benzothiadiazole | nih.gov |

This table presents examples of cross-coupling reactions performed on analogous bromo-thiadiazole systems, demonstrating the potential synthetic routes for this compound.

Building Block for Advanced Organic Scaffolds

The unique substitution pattern of this compound makes it an ideal building block for creating advanced organic scaffolds with specific, pre-determined properties.

The reactivity of the C-Br bond is central to generating libraries of 2,5-disubstituted 1,3,4-thiadiazoles. By employing a variety of cross-coupling partners (e.g., different boronic acids in Suzuki reactions) or nucleophiles (e.g., amines, thiols in nucleophilic aromatic substitution), a diverse array of substituents can be introduced at the 2-position. nih.gov This modular approach allows for the systematic variation of the electronic and steric properties of the final molecules. The butyl group at the 5-position ensures solubility in common organic solvents, which is advantageous for both reaction workup and purification, as well as for the characterization and application of the final products. The synthesis of such libraries is a key strategy in fields like medicinal chemistry and materials science for the rapid discovery of compounds with desired activities or properties. nih.govrsc.org

The 1,3,4-thiadiazole ring is inherently electron-deficient, a property that is further enhanced by the presence of an electronegative bromine atom. nih.gov This makes this compound an excellent precursor for constructing larger molecules that require a strong electron-accepting moiety. Such electron-deficient systems are of significant interest in the development of materials for optoelectronics, such as organic photovoltaics and light-emitting diodes. mdpi.com

Moreover, cross-coupling strategies provide a pathway to introduce bulky substituents adjacent to the thiadiazole ring. This allows for the synthesis of sterically hindered compounds, which can be challenging to access through other synthetic routes. The controlled introduction of steric bulk is crucial for tuning molecular conformation, influencing crystal packing, and modulating intermolecular interactions in materials science applications.

Development of New Reagents and Catalysts Utilizing the Thiadiazole Moiety

While the primary role of this compound is as a synthetic intermediate, the inherent properties of the thiadiazole ring itself suggest potential for its incorporation into novel reagents and catalysts. Heterocyclic compounds are frequently used as ligands in transition metal catalysis due to the coordinating ability of their heteroatoms. rwth-aachen.de The nitrogen and sulfur atoms of the 1,3,4-thiadiazole ring possess lone pairs of electrons that could coordinate to a metal center.

By functionalizing the thiadiazole, for example through cross-coupling reactions, it is conceivable to design bespoke ligands where the thiadiazole core influences the electronic environment of a catalytic metal center, thereby tuning its reactivity and selectivity. The development of such thiadiazole-based ligands could lead to new catalytic systems for a variety of organic transformations.

Design of Thiadiazole-Based Ligands for Metal Catalysis

The compound this compound serves as a versatile and highly valuable synthetic intermediate in the design of specialized thiadiazole-based ligands for metal catalysis. Its utility stems from the presence of a reactive bromine atom at the 2-position of the stable 1,3,4-thiadiazole core. This arrangement allows for a variety of chemical modifications, particularly through cross-coupling reactions, to introduce diverse functionalities capable of coordinating with metal centers. The inherent electronic properties of the 1,3,4-thiadiazole ring, combined with the flexibility of substitution, enable the creation of ligands with tailored steric and electronic characteristics for specific catalytic applications.

The design of these ligands often involves leveraging the nitrogen and sulfur heteroatoms within the thiadiazole ring as coordination sites. The 1,3,4-thiadiazole nucleus is known for its aromaticity and in vivo stability, which can impart robustness to the resulting metal complexes. scispace.comnih.gov The strategic placement of coordinating groups by replacing the bromine atom allows for the formation of mono- or bidentate, and even polydentate ligands, which can chelate to a metal ion, thereby enhancing the stability and influencing the catalytic activity of the complex.

Detailed Research Findings

Research into the synthesis of ligands from bromo-thiadiazole precursors has largely focused on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. nih.gov These methods have proven to be highly effective for creating carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or other organic moieties to the thiadiazole ring.

For instance, studies on analogous bromo-thiadiazole compounds have demonstrated that the bromine atom can be selectively substituted. In a typical Suzuki-Miyaura coupling, a bromo-thiadiazole derivative is reacted with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly efficient for producing biaryl or heteroaryl-substituted thiadiazoles, which can act as ligands for various metal catalysts. The choice of phosphine (B1218219) ligands for the palladium catalyst, as well as the base and solvent, can significantly influence the reaction yield and selectivity. nih.gov

Similarly, the Stille reaction provides another powerful tool for the functionalization of this compound. This reaction involves the coupling of the bromo-thiadiazole with an organotin reagent, also catalyzed by a palladium complex. nih.gov The Stille reaction is often favored for its tolerance of a wide range of functional groups, allowing for the synthesis of complex and highly functionalized ligands.

Once these substituted thiadiazole ligands are synthesized, they can be complexed with a variety of transition metals. Research has shown the successful formation of complexes with metals such as cobalt (Co), nickel (Ni), copper (Cu), chromium (Cr), iron (Fe), and silver (Ag). researchgate.netresearchgate.netnih.govnih.gov The coordination of the ligand to the metal center is typically confirmed through spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. The IR spectra of such complexes often show characteristic shifts in the vibrational frequencies of the C=N and C-S bonds of the thiadiazole ring upon coordination to the metal ion.

The resulting metal-thiadiazole complexes can be designed to have specific geometries, such as octahedral or square planar, depending on the coordination number of the metal and the nature of the ligand and any co-ligands. researchgate.netnih.gov This structural control is critical for tuning the catalytic activity of the metal center.

| Precursor Compound | Reaction Type | Coupling Partner | Catalyst | Resulting Ligand Type | Metal for Complexation | Reference |

| Bromo-substituted quinazolines | Suzuki cross-coupling | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | Not specified in study | researchgate.net |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( scispace.comresearchgate.netresearchgate.netthiadiazole) | Suzuki–Miyaura reaction | Thiophene pinacolate ester | Pd(PPh₃)₄ | Mono- and bis-aryl derivatives | Not applicable | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( scispace.comresearchgate.netresearchgate.netthiadiazole) | Stille reaction | Thienyltributyl stannane | PdCl₂(PPh₃)₂ | Mono- and bis-aryl derivatives | Not applicable | nih.gov |

| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Complexation | - | - | Amino-substituted thiadiazole | Co(II), Ni(II), Cu(II) | scispace.comresearchgate.net |

| 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol | Complexation | - | - | Thiol-substituted thiadiazole | Cr(III), Ni(II), Co(II) | researchgate.net |

Applications in Materials Science and Non Biological Chemical Systems

Integration into Functional Materials

The electron-deficient character of the 1,3,4-thiadiazole (B1197879) ring is a key feature for its use in functional organic materials. docksci.com This property is fundamental to its application in optoelectronics and specialized polymers.

The 1,3,4-thiadiazole ring is recognized for its electron-deficient nature and good electron-accepting capabilities. docksci.com This makes it an excellent building block for creating molecules with tailored electronic properties, which are essential for optoelectronic devices. The ring's structure contributes to high thermal and chemical stability, crucial for the longevity of devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. docksci.com The mesoionic nature of the 1,3,4-thiadiazole ring may also allow these compounds to cross cellular membranes and interact effectively with various biological molecules. nih.govmdpi.com

In the context of 2-Bromo-5-butyl-1,3,4-thiadiazole (B6148345), the thiadiazole core acts as a strong electron-withdrawing unit. This property is vital in the design of "push-pull" architectures common in organic dyes, where an electron-donating group is linked to an electron-accepting group. Such systems often exhibit significant intramolecular charge transfer, a phenomenon that governs their optical and electronic properties, including color, absorption, and emission wavelengths. The presence of the bromo-substituent provides a reactive site for further chemical modification, allowing for the facile integration of this thiadiazole derivative into more complex molecular structures for optoelectronic applications.

The incorporation of heterocyclic moieties like 1,3,4-thiadiazole into polymer chains can impart desirable properties such as thermal stability, specific electronic characteristics, and improved mechanical strength. For this compound, the bromine atom serves as a versatile functional handle for polymerization reactions.

This allows the molecule to be integrated into a polymer backbone through various cross-coupling reactions. By incorporating the electron-deficient thiadiazole unit, the resulting polymer can be engineered to have specific charge-transporting properties, making it suitable for applications in organic electronics. The butyl group enhances solubility in organic solvents, which is a significant advantage for the processability of the resulting polymers and composites.

Ligand Chemistry in Coordination Complexes

The nitrogen atoms within the 1,3,4-thiadiazole ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This has led to extensive exploration of thiadiazole derivatives as ligands in coordination chemistry.

A variety of transition metal complexes with 1,3,4-thiadiazole-based ligands have been synthesized and characterized. nih.govmdpi.comresearchgate.net Coordination typically occurs through one or both of the ring's nitrogen atoms. jmchemsci.com In some cases, substituents on the thiadiazole ring also participate in metal binding, leading to multidentate ligands. mdpi.comnih.gov The synthesis of these complexes is generally achieved by reacting a metal salt with the thiadiazole ligand in a suitable solvent. nih.gov

Table 1: Examples of Synthesized Metal Complexes with 1,3,4-Thiadiazole Derivatives

| Ligand | Metal Ion(s) | Coordination Mode | Characterization Methods | Reference(s) |

|---|---|---|---|---|

| 2,5-bis(ethylthio)-1,3,4-thiadiazole | Cu(II) | Monodentate via ring nitrogen | IR, XRD, Magnetic Susceptibility | nih.govsemanticscholar.org |

| 2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole | Cu(II) | Not specified | IR, EXAFS, Magnetic Susceptibility | nih.govsemanticscholar.org |

| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Tridentate via ring sulfur and amine nitrogens | IR, UV/Vis, Magnetic Moment, Molar Conductance | mdpi.com |

| 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol | Cr(III), Ni(II), Co(II) | Bidentate via ring nitrogen and amino nitrogen | IR, 1H-NMR, Magnetic Susceptibility | researchgate.net |

This table is generated based on data from various 1,3,4-thiadiazole derivatives to illustrate the general principles of their coordination chemistry.

The magnetic and spectroscopic properties of metal complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field. In complexes with 1,3,4-thiadiazole ligands, these properties have been a subject of detailed investigation.

Magnetic susceptibility measurements on copper(II) complexes with thiadiazole derivatives have revealed various magnetic behaviors, from simple paramagnetism to antiferromagnetic exchange interactions between adjacent metal centers bridged by ligands. nih.govsemanticscholar.org For instance, a Cu(II) complex with 2,5-bis(ethylthio)-1,3,4-thiadiazole was found to be an almost ideal paramagnet, while another Cu(II) complex with a dicyanamide (B8802431) bridge exhibited strong antiferromagnetic coupling. nih.gov

Spectroscopic studies provide insight into the electronic structure of these complexes. UV-visible spectroscopy reveals electronic transitions within the molecule, which are sensitive to the coordination environment of the metal ion. Infrared spectroscopy is particularly useful for confirming the coordination of the thiadiazole ligand, as the stretching vibrations of the C=N and other ring modes are shifted upon complexation. nih.gov For example, in Cu(II) and Zn(II) complexes with 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the C=N band shifted from 1628 cm⁻¹ in the free ligand to lower wavenumbers upon complexation, confirming the involvement of a ring nitrogen in binding. mdpi.com

Table 2: Spectroscopic Data for a Representative Thiadiazole Ligand and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) ν(C=N) | Key IR Bands (cm⁻¹) ν(M-N) | UV-Vis λmax (nm) | Reference(s) |

|---|---|---|---|---|

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (Ligand 1) | 1628 | - | Not specified | mdpi.com |

| Cu(II) complex with Ligand 1 | 1607 | Not specified | Not specified | mdpi.com |

| Zn(II) complex with Ligand 1 | 1610 | Not specified | Not specified | mdpi.com |

| 2,5-bis(ethylthio)-1,3,4-thiadiazole (Ligand 2) | 1700-1450 (region) | - | Not specified | semanticscholar.org |

This table provides examples of spectroscopic shifts and is based on reported data for analogous 1,3,4-thiadiazole systems.

Non-Pharmacological Agricultural Chemical Applications (e.g., Herbicides, Fungicides, Pesticides)

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of agricultural chemicals. docksci.comresearchgate.net Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biocidal activities, including fungicidal, herbicidal, and insecticidal properties. docksci.comnih.gov The biological activity is often attributed to the presence of the =N-C-S moiety within the molecule. nih.gov

The structural versatility of the thiadiazole ring allows for the synthesis of a large number of derivatives, enabling the fine-tuning of their biological activity and target specificity. researchgate.net For example, certain 1,3,4-thiadiazole derivatives have been developed as potent antifungal agents for agricultural use. nih.gov While specific studies on the agricultural applications of this compound are not widely documented, its structural similarity to known agrochemicals makes it a candidate for screening in such applications. The lipophilic butyl group could enhance its ability to penetrate plant cuticles or fungal cell membranes, potentially increasing its efficacy. The bromo-substituent also offers a site for further derivatization to optimize its biological activity profile. Many compounds containing a heterocyclic ring are used as insecticides and pesticides in agriculture. dovepress.com

Role as Additives in Industrial Formulations

Corrosion Inhibitors

Thiadiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments which are common in industrial processes like acid pickling, industrial cleaning, and oil and gas exploration. researchgate.netscispace.comresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and π-electrons within the aromatic ring. ajchem-a.comresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. ajchem-a.commdpi.com

The mechanism of inhibition involves the displacement of water molecules and corrosive ions from the metal surface by the organic inhibitor molecules. The adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the d-orbitals of the metal and the lone pair electrons of the heteroatoms. ajchem-a.com Often, the process is a combination of both. nih.gov Studies on various thiadiazole derivatives have shown that their adsorption on metal surfaces often follows the Langmuir adsorption isotherm. researchgate.netmdpi.comnih.gov

Research on compounds structurally similar to this compound demonstrates the potential of this class of molecules. For instance, studies on other substituted thiadiazoles have shown significant corrosion inhibition efficiency for mild steel in acidic solutions. mdpi.comnih.gov The presence of electron-donating groups, such as alkyl chains (like the butyl group), can increase the electron density on the thiadiazole ring, enhancing its ability to donate electrons to the metal surface and thereby improving inhibition efficiency. researchgate.net Conversely, the electron-withdrawing nature of the bromine atom might also play a role in the adsorption mechanism. researchgate.net Thiadiazole derivatives typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov

The following table presents research findings for a related thiadiazole derivative, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388), which illustrates the typical performance of such compounds as corrosion inhibitors for mild steel in a 0.5 M H₂SO₄ solution.

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 0.0 (Blank) | 15.2 | - | mdpi.comnih.gov |

| 0.1 | 4.1 | 73.0 | mdpi.comnih.gov |

| 0.2 | 2.8 | 81.6 | mdpi.comnih.gov |

| 0.3 | 1.9 | 87.5 | mdpi.comnih.gov |

| 0.4 | 1.3 | 91.4 | mdpi.comnih.gov |

| 0.5 | 0.8 | 94.7 | mdpi.comnih.gov |

This data is for 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole and is presented to illustrate the potential performance of structurally similar compounds like this compound.

Lubricant Additives (e.g., Antiwear, Extreme Pressure, Antioxidants)

The demanding conditions within modern machinery, including high temperatures, pressures, and loads, necessitate the use of advanced lubricants. Additives are crucial components of lubricant formulations, enhancing their performance and extending the life of mechanical components. Thiadiazole derivatives, particularly those like 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), are known to be effective multifunctional additives in lubricants. google.comgoogle.com

The utility of thiadiazole derivatives in lubricants is attributed to their ability to interact with metal surfaces to form protective films.

Antiwear and Extreme Pressure (EP) Additives: Under boundary lubrication conditions, where the lubricant film is not thick enough to prevent metal-to-metal contact, antiwear and extreme pressure additives are essential. Thiadiazole derivatives can function in this capacity by reacting with the metal surface at elevated temperatures and pressures generated at the contact points. This reaction forms a sacrificial, low-shear-strength film (typically composed of metal sulfides and other complexes) that prevents direct metal-to-metal contact, thus reducing friction, wear, and preventing catastrophic welding of surfaces under extreme loads. The presence of both sulfur and nitrogen in the thiadiazole ring is key to this activity.

Antioxidants: Lubricants are susceptible to oxidation at high temperatures, leading to the formation of sludge, varnish, and corrosive byproducts, which increases the viscosity of the oil and degrades its performance. Thiadiazole derivatives can act as antioxidants by interrupting the free-radical chain reactions that drive oxidation. They can act as radical scavengers and peroxide decomposers, thereby stabilizing the lubricant oil and extending its service life.

While specific research on this compound as a lubricant additive is not widely published, its structural features suggest potential in this area. The butyl group would confer good oil solubility, a prerequisite for a lubricant additive. The thiadiazole core, with its sulfur and nitrogen atoms, provides the functionality for antiwear, EP, and antioxidant performance, similar to other well-known thiadiazole-based additives. google.comgoogle.com

The table below summarizes the functions of thiadiazole derivatives in lubricant formulations, which would be the expected roles for this compound.

| Additive Function | Mechanism of Action | Relevant Structural Features | Reference |

|---|---|---|---|

| Antiwear/Extreme Pressure (EP) | Forms a protective tribofilm on metal surfaces under boundary lubrication conditions through chemical reaction. | Sulfur and nitrogen heteroatoms in the thiadiazole ring. | google.com |

| Antioxidant | Inhibits oil degradation by interrupting oxidation chain reactions (e.g., radical scavenging, peroxide decomposition). | Aromatic ring system and heteroatoms (N, S). | google.com |

| Copper Corrosion Inhibitor | Passivates copper-containing surfaces by forming a protective film, preventing corrosion and staining. | Thiadiazole nucleus, particularly dimercapto derivatives. | google.com |

Future Perspectives and Emerging Research Avenues for 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 2-Bromo-5-butyl-1,3,4-thiadiazole (B6148345) and its analogues is poised to move beyond traditional batch methods, embracing technologies that offer greater efficiency, safety, and environmental compatibility.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, enhancing safety |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility |

Catalyst-Free and Mild Reaction Conditions

The development of synthetic routes that operate under mild, catalyst-free conditions is a key aspect of green chemistry. Recent research has demonstrated the feasibility of synthesizing 2-amino-1,3,4-thiadiazoles using methods that avoid harsh reagents and high temperatures. nih.govorganic-chemistry.org For instance, the use of polyphosphate ester (PPE) has been shown to facilitate the one-pot synthesis of 2-amino-1,3,4-thiadiazoles under mild conditions. nih.govencyclopedia.pub Similarly, iodine-mediated oxidative C-S bond formation provides a transition-metal-free pathway to these compounds. organic-chemistry.org Adapting such methodologies for the synthesis of this compound could significantly reduce the environmental impact and cost of production.

Exploration of Novel Derivatization Strategies for Diverse Chemical Functionalities

The bromine atom at the 2-position of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the creation of novel molecular architectures.

Combinatorial Chemistry and Automated Synthesis Approaches

Combinatorial chemistry, particularly solid-phase organic synthesis, is a powerful technique for generating large libraries of compounds for drug discovery and other applications. nih.govacs.org This approach can be readily applied to the derivatization of the this compound core. By anchoring the thiadiazole scaffold to a solid support, a multitude of different building blocks can be introduced at the 2-position through reactions such as cross-coupling, nucleophilic substitution, or amination.

The integration of automated synthesis platforms can further accelerate the creation of these compound libraries. nih.govresearchgate.netresearchgate.net Automated systems can perform reactions, purifications, and analyses with high throughput and reproducibility, enabling the rapid exploration of a vast chemical space around the this compound scaffold. researchgate.net

| Approach | Description | Potential Application for this compound |

| Solid-Phase Synthesis | The synthesis of compounds on an insoluble polymer support. | Facile purification and the ability to drive reactions to completion using excess reagents. |

| Parallel Synthesis | The simultaneous synthesis of a large number of compounds in separate reaction vessels. | Rapid generation of a focused library of derivatives with diverse functionalities at the 2-position. |

| Automated Synthesis | The use of robotic systems to perform chemical reactions and purifications. | High-throughput screening of reaction conditions and the creation of large, diverse compound libraries with minimal manual intervention. |

Advanced Computational Approaches for Rational Design of Novel Thiadiazole Systems

The rational design of novel thiadiazole derivatives with desired properties is increasingly reliant on advanced computational tools. These in silico methods can significantly reduce the time and cost associated with experimental research by predicting the properties and activities of virtual compounds before their synthesis.

Machine Learning and AI-Driven Predictions for Synthesis and Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.gov These technologies can be trained on large datasets of chemical information to predict a wide range of molecular properties, from synthetic accessibility to biological activity. researchgate.netnih.gov For this compound, ML models could be developed to:

Predict optimal reaction conditions: By analyzing existing reaction data, ML algorithms can suggest the most efficient catalysts, solvents, and temperatures for the synthesis and derivatization of the target compound.

Forecast biological activity: QSAR (Quantitative Structure-Activity Relationship) models built with ML can predict the potential biological effects of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netnih.gov

Estimate physicochemical properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted with increasing accuracy, aiding in the design of compounds with favorable drug-like characteristics. nih.govresearchgate.net

The integration of these advanced computational approaches with high-throughput synthesis and screening will undoubtedly accelerate the discovery and development of novel 1,3,4-thiadiazole-based compounds with tailored functionalities.

Potential for Integration into Supramolecular Assemblies and Nanomaterials

The unique structural and electronic features of the 1,3,4-thiadiazole (B1197879) ring, such as its electron-deficient nature and capacity for engaging in non-covalent interactions, make it an attractive component for the construction of supramolecular assemblies and advanced nanomaterials. The bromo- and butyl-substituents on this compound provide crucial handles for guiding these applications.

The bromine atom at the 2-position is not merely a placeholder but an active functional group, enabling the molecule to serve as a versatile precursor for more complex structures through various cross-coupling reactions. mdpi.comnih.gov This reactivity is pivotal for integrating the thiadiazole core into larger, functional systems. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura or Stille couplings can be employed to replace the bromine atom with a wide range of organic moieties. mdpi.comnih.gov These introduced groups can be specifically designed to direct self-assembly through hydrogen bonding, π-π stacking, or metal coordination, forming intricate supramolecular architectures like liquid crystals, gels, or molecular cages.

The butyl group at the 5-position, while less reactive, plays a significant role in modulating the physical properties of the resulting materials. Its nonpolar, aliphatic nature enhances solubility in organic solvents, which is a critical factor for solution-phase processing and self-assembly studies. Furthermore, the steric bulk of the butyl group can influence the packing of molecules in the solid state, providing a tool to fine-tune the morphology and properties of nanomaterials.

The electron-accepting properties of the 1,3,4-thiadiazole ring are also of considerable interest for applications in organic electronics. docksci.com By using cross-coupling reactions to attach electron-donating groups to the this compound core, researchers can create donor-acceptor systems. Such molecules are the fundamental components of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to selectively functionalize the bromo-position offers a pathway to precisely engineer the electronic and photophysical properties of these materials.

Emerging Roles in Niche Areas of Catalysis and Chemical Method Development

While this compound is not itself a catalyst, its utility as a reactive building block is central to the development of new chemical methodologies, particularly in the realm of cross-coupling chemistry. The C-Br bond on the electron-deficient thiadiazole ring is susceptible to oxidative addition by palladium catalysts, making it an excellent substrate for a variety of coupling reactions. nih.gov

The development of efficient and selective methods for the functionalization of heterocyclic compounds is a significant goal in organic synthesis. Bromo-substituted thiadiazoles are valuable platforms for exploring and optimizing such reactions. thieme-connect.comresearchgate.net Research into the Suzuki-Miyaura, Stille, and other palladium-catalyzed couplings using substrates like this compound allows for the expansion of the synthetic chemist's toolkit. mdpi.com These efforts can lead to the discovery of novel reaction conditions, catalysts, or ligand systems that are more efficient, sustainable, or tolerant of other functional groups.

For example, the selective mono-arylation of dibromo-substituted heterocycles can be a challenging synthetic problem. mdpi.com Studies on the reactivity of mono-bromo compounds like this compound can provide valuable insights into the factors that control reactivity and selectivity in these systems. nih.gov This knowledge is crucial for the controlled, stepwise synthesis of complex molecules with precisely defined substitution patterns.

Furthermore, the resulting 2-substituted-5-butyl-1,3,4-thiadiazoles are themselves valuable intermediates for further chemical elaboration. The thiadiazole ring can be a stable scaffold for constructing molecules with applications in medicinal chemistry or materials science. bepls.comresearchgate.net The ability to reliably and efficiently introduce a wide variety of substituents onto the thiadiazole core, starting from the bromo-derivative, is a key enabler of innovation in these fields. Therefore, the primary role of this compound in this context is as a foundational element for the development and expansion of synthetic methodologies.

Q & A

Basic: What are the common synthetic routes for 2-Bromo-5-butyl-1,3,4-thiadiazole?

Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. A three-step approach is widely used:

Thiosemicarbazide Reaction : Reacting thiosemicarbazide with carbon disulfide in absolute ethanol to form 5-amino-2-thiol-1,3,4-thiadiazole .

Substitution : Replacing the thiol group with a bromine atom via halogenation.

Functionalization : Introducing the butyl group through coupling or alkylation reactions.

Phosphoric acid is often employed as a dehydrating agent to promote cyclization in high yields . Purification methods include recrystallization or chromatography, with structural confirmation via NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized for higher yields in bromine substitution reactions?

Answer:

Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux in DMF) favor substitution kinetics but may require stabilization of reactive intermediates .

- Catalysis : Bases like triethylamine enhance nucleophilicity by deprotonating thiol or amine groups .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve reaction rates .

Quantum chemistry methods (DFT/MP2) predict activation barriers and optimal pathways. For instance, MP2 overestimates barriers compared to DFT, suggesting experimental validation is critical .

Basic: What biological activities are associated with this compound derivatives?

Answer:

Derivatives exhibit:

- Antimicrobial Activity : Broad-spectrum action against bacteria and fungi, linked to thiadiazole’s interaction with microbial enzymes .

- Anticancer Potential : Bromine’s electron-withdrawing effects enhance DNA intercalation or kinase inhibition .

- Antiviral Properties : Structural analogs inhibit viral protease activity .

In vitro assays (e.g., MIC determinations) are standard, but in vivo data remain limited .

Advanced: How do substituent effects (e.g., alkyl vs. aryl) influence structure-activity relationships (SAR)?

Answer:

- Alkyl Groups (e.g., butyl) : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

- Aryl Groups : Increase π-π stacking with biological targets (e.g., enzyme active sites), enhancing potency .

- Bromine : Acts as a leaving group for further functionalization while stabilizing charge transfer in biological interactions .

SAR studies highlight that replacing bromine with amino groups reduces antimicrobial activity but increases antitrypanosomal effects .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects in derivatives .

Advanced: How can computational methods resolve contradictions in reaction mechanism studies?

Answer:

Discrepancies between DFT and MP2 calculations (e.g., activation barriers) arise from electron correlation treatment. Strategies include:

- Hybrid Methods : Combining DFT with dispersion corrections for accurate energy profiles .

- Solvent Models : Incorporating implicit solvation (e.g., PCM) to mimic experimental conditions .

- Benchmarking : Validating computational results against experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., HS during decomposition) .

- Storage : Inert atmosphere (N) and desiccants to prevent hydrolysis .

Advanced: How can thermodynamic stability data guide drug design for thiadiazole derivatives?

Answer:

- Enthalpy of Formation : Determined via combustion calorimetry, it predicts compound stability under physiological conditions .

- Tautomerism : Deprotonation pathways (e.g., thione ↔ thiol tautomers) affect bioavailability and metabolic resistance .

- Thermogravimetric Analysis (TGA) : Assesses decomposition thresholds for formulation stability .

Basic: What material science applications exist for this compound?

Answer:

- Organic Semiconductors : Thiadiazole’s electron-deficient core facilitates charge transport in OLEDs .

- Fluorescent Probes : Bromine enhances intersystem crossing, enabling applications in bioimaging .

Advanced: What strategies address the gap between in vitro and in vivo efficacy in antimicrobial studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.